molecular formula C7H9ClF2O B14408113 2-(Difluoromethyl)hex-5-enoyl chloride CAS No. 81982-40-3

2-(Difluoromethyl)hex-5-enoyl chloride

Cat. No.: B14408113
CAS No.: 81982-40-3
M. Wt: 182.59 g/mol
InChI Key: ITCDQQOYLIPSHS-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)hex-5-enoyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a difluoromethyl group attached to a hex-5-enoyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)hex-5-enoyl chloride typically involves the introduction of the difluoromethyl group into the hex-5-enoyl chloride structure. One common method is the reaction of hex-5-enoyl chloride with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)hex-5-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted hex-5-enoyl derivatives .

Scientific Research Applications

2-(Difluoromethyl)hex-5-enoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)hex-5-enoyl chloride involves its reactivity with various molecular targets. The difluoromethyl group can participate in interactions with enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)hex-5-enoyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable compound in various chemical transformations and applications .

Properties

CAS No.

81982-40-3

Molecular Formula

C7H9ClF2O

Molecular Weight

182.59 g/mol

IUPAC Name

2-(difluoromethyl)hex-5-enoyl chloride

InChI

InChI=1S/C7H9ClF2O/c1-2-3-4-5(6(8)11)7(9)10/h2,5,7H,1,3-4H2

InChI Key

ITCDQQOYLIPSHS-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C(F)F)C(=O)Cl

Origin of Product

United States

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